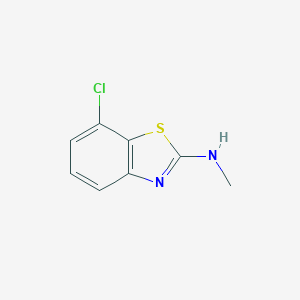

7-chloro-N-methyl-1,3-benzothiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-N-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-6-4-2-3-5(9)7(6)12-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCLZYBMLMPNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 7 Chloro N Methyl 1,3 Benzothiazol 2 Amine

Nucleophilic Substitution Reactions at Halogenated Position

The chlorine atom at the 7-position of the benzothiazole (B30560) ring is susceptible to nucleophilic aromatic substitution (SNAr). The feasibility of such reactions is generally influenced by the electronic nature of the aromatic system. In benzothiazoles, the fused thiazole (B1198619) ring can exert an electron-withdrawing effect, which, however, is often not sufficient to activate the benzene (B151609) ring for facile nucleophilic substitution. For significant reactivity, the presence of strong electron-withdrawing groups, typically in positions ortho or para to the leaving group, is often required to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org

While specific studies on the nucleophilic substitution of 7-chloro-N-methyl-1,3-benzothiazol-2-amine are not extensively documented, the reactivity can be inferred from related systems. For instance, nucleophilic aromatic substitution has been demonstrated on a 7-chloro-4,6-dinitro-2,1,3-benzoxadiazole 1-oxide, where the presence of multiple nitro groups strongly activates the chlorine atom for displacement by a nucleophile like 2-mercaptobenzothiazole. nih.gov This suggests that under suitable conditions or with appropriate activation, the 7-chloro position of the target molecule could undergo substitution with various nucleophiles.

Potential nucleophiles for this transformation could include amines, alkoxides, and thiolates, leading to a range of 7-substituted-N-methyl-1,3-benzothiazol-2-amine derivatives. The reaction conditions would likely involve elevated temperatures and the use of a polar aprotic solvent to facilitate the reaction.

Table 1: Plausible Nucleophilic Substitution Reactions at the 7-Position

| Nucleophile | Reagent Example | Potential Product |

| Amine | Piperidine | 7-(Piperidin-1-yl)-N-methyl-1,3-benzothiazol-2-amine |

| Alkoxide | Sodium methoxide | 7-Methoxy-N-methyl-1,3-benzothiazol-2-amine |

| Thiolate | Sodium thiophenoxide | 7-(Phenylthio)-N-methyl-1,3-benzothiazol-2-amine |

Oxidation and Reduction Pathways

The benzothiazole core and its substituents can undergo various oxidation and reduction reactions. The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones under controlled oxidation conditions. However, the benzothiazole ring is generally stable to many oxidizing agents.

More commonly, oxidation reactions can target the substituents. The N-methyl group of this compound could potentially be oxidized. For example, the oxidation of 2-methylbenzothiazole derivatives can lead to the formation of 2-formylbenzothiazoles. By analogy, oxidation of the N-methyl group could potentially yield the corresponding N-formyl derivative or undergo oxidative N-demethylation. The oxidation of N-aryl-N'-arylthioureas is also a known route to synthesize 2-aminobenzothiazoles, indicating the stability of the benzothiazole ring during certain oxidative cyclizations. washington.edu

Regarding reduction, the chloro-substituent on the benzene ring can be removed through hydrodehalogenation, typically using a palladium catalyst and a hydrogen source. This would yield N-methyl-1,3-benzothiazol-2-amine. Furthermore, if other reducible groups were present on the molecule, such as a nitro group, they could be selectively reduced. For instance, the reduction of nitro-substituted benzothiazoles to the corresponding amino derivatives is a well-established transformation, often achieved with reagents like tin(II) chloride or catalytic hydrogenation, without affecting the benzothiazole core. nih.gov

Diversification through Functional Group Modifications

The functional groups present in this compound offer several avenues for further chemical modifications, leading to a diverse range of derivatives.

The secondary amine of the N-methylamino group can undergo a variety of reactions. For instance, acylation with acid chlorides or anhydrides would yield the corresponding N-acetyl or N-benzoyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation with sulfonyl chlorides would lead to the formation of sulfonamides.

Alkylation of the secondary amine is also possible, which would result in a tertiary amine. This reaction would require an alkylating agent, such as an alkyl halide, and a base. Such modifications can significantly alter the electronic and steric properties of the molecule, providing a means to tune its chemical and biological properties.

Table 2: Potential Functional Group Modifications of the N-methylamino Group

| Reaction Type | Reagent Example | Potential Product |

| Acylation | Acetyl chloride | N-(7-chloro-1,3-benzothiazol-2-yl)-N-methylacetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(7-chloro-1,3-benzothiazol-2-yl)-N-methylbenzenesulfonamide |

| Alkylation | Methyl iodide | 7-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine |

These transformations highlight the chemical versatility of this compound, making it a valuable building block for the synthesis of a wide array of more complex molecules.

Advanced Spectroscopic and Structural Characterization Techniques in Benzothiazole Research

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For 7-chloro-N-methyl-1,3-benzothiazol-2-amine (C₈H₇ClN₂S), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula.

Molecular Ion Peak (M⁺): The mass spectrum would display a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks in an approximate 3:1 ratio of intensity (for ³⁵Cl and ³⁷Cl isotopes). This pattern is a definitive indicator of the presence of a single chlorine atom. For the unmethylated analogue, 7-chlorobenzo[d]thiazol-2-amine, a molecular ion (M+) at m/z = 184 has been reported. researchgate.net

Fragmentation Pattern: Electron ionization (EI) MS would also produce a series of fragment ions. The fragmentation pattern provides structural information by revealing stable fragments of the molecule. Expected fragmentation pathways for benzothiazoles could include the loss of the methyl group, cleavage of the thiazole (B1198619) ring, or loss of HCl, providing further confirmation of the proposed structure.

A hypothetical data table for the expected molecular ion peaks in a mass spectrum is presented below.

| Ion | Isotope | Calculated m/z | Expected Relative Intensity |

| [M]⁺ | ³⁵Cl | 198.00 | 100% |

| [M+2]⁺ | ³⁷Cl | 200.00 | ~32% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rdd.edu.iq The IR spectrum of this compound would exhibit several characteristic absorption bands.

N-H Stretch: A moderate to sharp absorption band would be expected in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of bands typically above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the benzene (B151609) ring would result in a series of sharp absorption bands in the 1500-1650 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the C-Cl stretching vibration.

Analysis of these characteristic frequencies allows for the confirmation of key functional groups integral to the molecule's structure. rdd.edu.iq

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure.

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the benzothiazole (B30560) ring system and the N-methyl group.

Planarity: Determining the planarity of the bicyclic benzothiazole core.

Conformation: Establishing the orientation of the N-methyl group relative to the ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the amine proton and packing interactions influenced by the chlorine atom.

This technique provides an unambiguous and absolute structural determination in the solid state.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are indispensable for separating the target compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. ias.ac.in A sample of the reaction mixture is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The presence of a single spot for the product, with a distinct retention factor (Rf) from starting materials and byproducts, indicates successful conversion and relative purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. dergipark.org.tr A solution of the compound is passed through a column (commonly a reversed-phase C18 column) under high pressure. dergipark.org.trnih.gov The compound will elute at a specific retention time. Purity is assessed by the area of the product peak relative to the total area of all peaks in the chromatogram. HPLC methods can be developed to achieve baseline separation from any potential impurities, allowing for purity determination with high accuracy. researchgate.net

Optical Activity Confirmation (e.g., Optical Rotation Measurements)

Optical activity is the ability of a chiral compound to rotate the plane of polarized light. A molecule is chiral if it is non-superimposable on its mirror image.

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the benzothiazole ring. Therefore, it will not rotate the plane of polarized light and is optically inactive. Optical rotation measurements would yield a value of zero. This technique would be used to confirm the absence of chirality in the molecule.

Computational Chemistry Approaches in Understanding 7 Chloro N Methyl 1,3 Benzothiazol 2 Amine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential mechanism of action of compounds like 7-chloro-N-methyl-1,3-benzothiazol-2-amine by identifying its likely biological targets and characterizing the key interactions that stabilize the ligand-receptor complex.

In studies involving benzothiazole (B30560) derivatives, molecular docking has been successfully employed to investigate their interactions with various protein targets. For instance, derivatives have been docked with enzymes such as cyclooxygenase (COX-1 and COX-2) to explore their anti-inflammatory potential. researchgate.net These studies calculate a "docking score," which estimates the binding affinity between the ligand and the target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. preprints.org

The process involves placing the 3D structure of this compound into the binding site of a target protein. The algorithm then explores various conformational and rotational possibilities for the ligand, scoring each pose based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. Research on similar benzothiazole-thiazole hybrids has utilized docking to identify competitive inhibitors of enzymes like the p56lck kinase, revealing structural features required for inhibition. biointerfaceresearch.com These analyses provide a detailed view of how the chloro and methyl groups on the benzothiazole ring might fit into the protein's active site, guiding the design of more potent analogs. nih.gov

Table 1: Example Molecular Docking Data for Benzothiazole Derivatives Against Protein Targets

| Compound Series | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Benzo[d]thiazol-2-amine Derivatives | COX-1 / COX-2 | Several derivatives showed higher binding affinity than standard drugs like diclofenac sodium, indicating potential anti-inflammatory activity. | researchgate.net |

| 1,3-Thiazolidin-4-one Analogues with Benzothiazole | CYP450 3A4 | One derivative exhibited a high docking score of -8.634, suggesting potent interaction compared to the standard ketoconazole. | researchgate.net |

| Benzothiazole-Thiazole Hybrids | p56lck Kinase | Docking studies identified competitive inhibitors and elucidated the binding patterns within the hinge region and allosteric sites of the enzyme. | biointerfaceresearch.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR can be used to predict its activity based on its structural features and to understand which of these features are most important for its biological effects.

A QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various aspects of the molecule, such as its steric (size, shape), electronic (charge distribution), and hydrophobic properties. Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. nih.gov

For example, in studies of halogen-substituted benzothiazoles, QSAR models have demonstrated that properties like the spatial distribution of atomic mass, polarizability, and van der Waals volumes are critical for their antiproliferative activity. nih.gov A QSAR model for anticancer benzodithiazine derivatives, which are structurally related, indicated that the cytotoxic activity against specific cell lines depends on the natural charge on certain carbon atoms and the energy of the highest occupied molecular orbital (HOMO). mdpi.com Such models can guide the synthesis of new derivatives of this compound by predicting which modifications are likely to enhance its desired biological activity.

Table 2: Representative Descriptors Used in QSAR Models for Benzazole Derivatives

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity | Reference |

|---|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in a reaction. Higher HOMO energy can correlate with increased activity. | mdpi.com |

| Electronic | Atomic Charges | The electrostatic charge on specific atoms (e.g., nitrogen or carbon) can be crucial for interaction with the target receptor. | mdpi.com |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. | nih.gov |

| Spatial | Van der Waals Volume | Represents the volume occupied by the molecule, influencing how well it fits into a receptor's binding pocket. | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Intermolecular Interactions

Quantum chemical calculations are used to model the electronic structure of a molecule with high accuracy. These methods, based on the principles of quantum mechanics, can determine various electronic properties of this compound, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

This information is vital for understanding the compound's reactivity and its potential for non-covalent interactions, which are fundamental to ligand-receptor binding. For instance, the calculated electrostatic potential map can reveal electron-rich and electron-poor regions of the molecule, indicating likely sites for hydrogen bonding or electrostatic interactions with a biological target. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability.

In the context of QSAR studies on related heterocyclic compounds, quantum chemical descriptors like HOMO and LUMO energies are often crucial components of the predictive models. mdpi.com For this compound, these calculations can precisely characterize the influence of the electron-withdrawing chlorine atom and the electron-donating N-methyl group on the electronic properties of the benzothiazole ring system. This detailed electronic information helps in rationalizing observed structure-activity relationships and in designing molecules with improved interaction capabilities.

Table 3: Illustrative Electronic Properties from Quantum Chemical Calculations

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Influences the molecule's reactivity and its role in charge-transfer interactions with a receptor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Determines the molecule's susceptibility to nucleophilic attack and its ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for intermolecular interactions. |

In Silico Approaches for Compound Design and Optimization

The insights gained from molecular docking, QSAR, and quantum chemical calculations converge in the rational design and optimization of new compounds. These in silico approaches allow medicinal chemists to design and evaluate novel derivatives of this compound virtually, before committing to chemical synthesis, thereby saving time and resources.

The process typically begins with a "hit" compound like this compound. Molecular docking studies might reveal that a specific part of the molecule, for example, the chloro-substituted benzene (B151609) ring, fits into a hydrophobic pocket of the target protein. A QSAR model might suggest that increasing the hydrophobicity in this region enhances activity. researchgate.net

Based on these findings, a chemist can propose modifications, such as replacing the chlorine atom with other halogen atoms (F, Br, I) or with small alkyl groups. The new virtual compounds can then be re-docked into the target protein to predict their binding affinity. Their activity can also be predicted using the established QSAR model. excli.de This iterative cycle of design, prediction, and evaluation allows for the rapid optimization of the lead structure to achieve higher potency and better selectivity for the target. This strategy has been applied to various benzothiazole derivatives to design novel agents with potential antimicrobial or anticancer properties. nih.govnih.gov

Table 4: Example of In Silico-Guided Structural Modification

| Original Moiety | Proposed Modification | Rationale from In Silico Studies | Expected Outcome |

|---|---|---|---|

| 7-chloro group | Replace with 7-bromo or 7-trifluoromethyl | Docking suggests the 7-position occupies a hydrophobic pocket. QSAR indicates that increased lipophilicity and electron-withdrawing character may improve activity. | Enhanced binding affinity and biological potency. |

| N-methyl group | Replace with N-ethyl or N-cyclopropyl | Explore steric limits of the binding site adjacent to the amine. Docking can assess if larger groups can be accommodated to form additional favorable contacts. | Improved target selectivity or potency. |

Mechanistic Investigations of Biological Activity: Molecular and Enzymatic Interactions

Enzyme Inhibition Studies

There is no specific information available in the reviewed scientific literature detailing the inhibitory activity of 7-chloro-N-methyl-1,3-benzothiazol-2-amine against DprE1, the ubiquitin-proteasome system, 11β-HSD1, DNA gyrase, topoisomerase IV, or its effects on ergosterol (B1671047) synthesis.

Research on related compounds provides some context for the potential activities of the benzothiazole (B30560) scaffold:

DprE1: Studies have identified nitro-substituted 1,3-benzothiazinones (nitro-BTZs) as covalent inhibitors of Mycobacterium tuberculosis DprE1, an essential enzyme in the synthesis of the mycobacterial cell wall. nih.gov For instance, a 7-chloro-nitro-BTZ has been studied, suggesting that the chloro-substitution is compatible with this class of inhibitors. nih.gov However, these are structurally distinct from this compound.

DNA Gyrase and Topoisomerase IV: Various benzothiazole-based derivatives have been explored as inhibitors of these essential bacterial enzymes. nih.govnih.gov These inhibitors typically bind to the ATP-binding site of the GyrB subunit. nih.gov However, none of the reviewed studies specifically identify or test this compound.

Interaction with Specific Molecular Targets and Biochemical Pathways

Specific molecular targets and biochemical pathways modulated by this compound have not been detailed in the available scientific literature. Research on analogous compounds indicates that the benzothiazole core can be directed to various targets. For example, a structurally similar compound, 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine, was found to inhibit both AKT and ERK signaling pathways in cancer cell lines. nih.gov

Receptor Binding Mechanisms

There is no specific information regarding the receptor binding mechanisms of this compound, including its potential interaction with the Aryl Hydrocarbon Receptor (AHR).

Modulation of Inflammatory Pathways

Direct evidence of this compound modulating inflammatory pathways is not present in the current body of scientific literature. Studies on other benzothiazole derivatives have shown anti-inflammatory potential, such as the ability to decrease levels of the inflammatory cytokines IL-6 and TNF-α. nih.gov

Cellular Process Disruption in Microorganisms

While it is generally proposed that the antimicrobial action of benzothiazoles may involve the disruption of processes like cell wall synthesis, specific studies demonstrating how this compound disrupts cellular processes in microorganisms are lacking. The inhibition of enzymes like DprE1 by related benzothiazinones points to cell wall synthesis as a potential target for this class of compounds. nih.gov

Induction of Apoptosis and Inhibition of Cell Proliferation

The capacity of this compound to induce apoptosis or inhibit cell proliferation has not been specifically documented in peer-reviewed research. However, the broader family of benzothiazole derivatives has shown promise in this area. For example, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was shown to induce apoptosis in colorectal cancer cells through the mitochondria-mediated intrinsic pathway. nih.gov Another related compound demonstrated apoptosis-promoting and cell cycle-arresting effects. nih.gov

Structure Activity Relationship Sar Studies of Benzothiazole Derivatives

Influence of Halogen Substituents on Efficacy and Target Interaction

Halogenation of the benzothiazole (B30560) core is a widely employed strategy to modulate biological activity. The introduction of halogens, which are strong electron-withdrawing groups, can significantly enhance the efficacy of these derivatives. nih.govresearchgate.net The nature of the halogen and its position on the ring are pivotal factors in determining the extent of this enhancement.

Research indicates that halogen substituents can improve desirable pharmacological properties, including lipophilicity and the ability to bind with target receptors. researchgate.net For instance, studies on various benzothiazole derivatives have demonstrated that the presence of a chlorine atom on the benzothiazole ring leads to a notable increase in bioactivity. nih.gov In one study, a comparison between 6-chloro and 5-fluoro substitutions showed that the 6-chloro derivative possessed superior activity. nih.gov

Table 1: Effect of Halogen Substitution on Antimicrobial Activity

| Compound | R1 | R2 | Activity Profile | Reference |

|---|---|---|---|---|

| Derivative A | 6-Cl | H | Enhanced bioactivity compared to 5-F analog | nih.gov |

| Derivative B | 6-Cl | 4-nitrobenzyl | Significant anticancer and anti-inflammatory activity | nih.gov |

| Hybrid Series | Nitro/Halogens | Thiazole (B1198619) | Enhanced antimicrobial activity noted with electron-withdrawing groups | nih.gov |

Positional Effects of Functional Groups on Biological Profiles (e.g., C-2, C-4, C-5, C-6, C-7 substitutions)

The position of functional groups on the benzothiazole ring dramatically influences the biological profile of the resulting compounds. Literature reviews consistently point to the C-2 and C-6 positions as critical sites for substitution to elicit a variety of biological activities. benthamscience.com

C-2 Position: The 2-amino group is a crucial functionality that can be linked to various structural fragments to create hybrid molecules with enhanced properties. nih.govnih.gov Modifications at this position are central to the design of many biologically active benzothiazoles. benthamscience.combiointerfaceresearch.com

C-6 Position: Substitutions at the C-6 position have been extensively studied. The introduction of a chlorine atom at C-6 has been shown to significantly increase bioactivity in anticancer and anti-inflammatory agents. nih.gov Similarly, combining a C-6 methoxy group with other substitutions yielded compounds with submicromolar inhibitory activity against several cancer cell lines. mdpi.com

C-5 Position: Fluorine substitution at the C-5 position has been shown to produce moderate potency in some derivatives, which can be synergistically enhanced when combined with other groups, such as a C-6 methoxy or another fluorine atom. mdpi.com

C-7 Position: The C-7 position, as seen in the subject compound 7-chloro-N-methyl-1,3-benzothiazol-2-amine, is also a key site for modulation. One SAR study explicitly demonstrated that substituting methyl and bromo groups at the 7th position of the benzothiazole ring enhanced antibacterial action. nih.gov This suggests that the presence of the chloro group at C-7 in the titular compound is likely a significant contributor to its biological profile.

A lead compound identified in one study, 7-chloro-N-(2, 6-dichlorophenyl) benzo[d] thiazole-2-amine, underscores the importance of the C-7 chloro substitution for achieving potent apoptosis-promoting and cell cycle-arresting effects. nih.gov

Impact of N-Methylation and Other Alkyl Substitutions on Molecular Interactions

Alkylation of the nitrogen atom in the 2-amino position of the benzothiazole scaffold is a key modification that affects molecular interactions and subsequent biological activity. The 2-amino group itself is an active and useful functionality, serving as a hydrogen bond donor and/or acceptor, which contributes to binding affinity with target proteins. nih.gov

The process of N-alkylation, such as the N-methylation in this compound, alters the electronic and steric properties of this amino group. This can influence the molecule's ability to form hydrogen bonds and may introduce new van der Waals contacts. While specific SAR studies detailing the direct impact of the N-methyl group on 7-chlorobenzothiazole were not prevalent in the reviewed literature, the general principles of N-alkylation in medicinal chemistry suggest it can modulate solubility, membrane permeability, and metabolic stability.

Studies on the chemical reactivity of 2-aminobenzothiazole (B30445) show that it readily undergoes N-alkylation, indicating the accessibility of this position for chemical modification. researchgate.netnih.gov In broader SAR analyses of 2-aminobenzothiazole derivatives, the nature of the substituent on the exocyclic nitrogen is often varied to optimize activity. For instance, replacing hydrogen with larger alkyl or aryl groups can either enhance or diminish activity depending on the specific biological target and the steric constraints of its binding site. nih.gov

Electronic and Steric Factors Governing Bioactivity

The bioactivity of benzothiazole derivatives is governed by a delicate interplay of electronic and steric factors. The unique electronic characteristics of the benzothiazole scaffold, with its sulfur and nitrogen heteroatoms, enable diverse non-covalent interactions with biological targets. mdpi.com

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at various positions on the ring system can tune the molecule's electronic properties and reactivity. nih.gov SAR analyses have repeatedly shown that strong electron-withdrawing groups, such as halogens (e.g., chlorine) and nitro groups, often enhance biological activity. nih.govnih.gov These groups can create localized electron-deficient sites within the molecule, making it more susceptible to interactions with nucleophilic residues in biological targets like proteins and enzymes. nih.gov The substitution of a nitro group, for example, can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can be beneficial for charge transfer properties. nih.gov

Role of Hybridization in Enhancing Activity

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacologically active scaffolds into a single new molecule. nih.gov This approach aims to create hybrid compounds with enhanced biological activity, improved target selectivity, or the ability to act on multiple biological targets simultaneously. nih.gov The benzothiazole nucleus is a popular scaffold for this strategy due to its proven and diverse biological activities. nih.gov

Several studies have demonstrated the success of this approach:

Benzothiazole–Thiazole Hybrids: Integrating the benzothiazole and thiazole heterocycles into a single molecular framework has yielded compounds with potent, broad-spectrum antimicrobial activities. nih.gov

Benzothiazole–Triazole Hybrids: The synthesis of benzothiazole-appended bis-triazole derivatives has produced novel structural isomers with excellent antifungal activity against plant pathogens.

Benzothiazole–Pyrazole Hybrids: Combining benzothiazole with pyrazole moieties has led to derivatives with significant antibacterial activity. nih.gov In one such series, the simultaneous presence of a C-6 methoxy group on the benzothiazole ring and an ortho-fluoro substitution on an attached phenyl ring resulted in submicromolar inhibition against multiple cancer cell lines. mdpi.com

Benzothiazole-Isatin Hybrids: Benzothiazole derivatives linked with isatin have shown promising antibacterial activity, particularly against Gram-negative bacterial strains. nih.gov

Non Medicinal Applications and Industrial Relevance of Benzothiazole Derivatives in Research

Utilization as Organic Building Blocks for Complex Chemical Synthesis

Benzothiazole (B30560) derivatives serve as highly versatile intermediates or "building blocks" in organic synthesis, providing a robust scaffold for the construction of more complex molecules. mdpi.comacs.org Their utility stems from the multiple reactive sites on the bicyclic ring system, which can be strategically functionalized. mdpi.com General methods for their synthesis, such as the condensation of 2-aminobenzenethiols with various carbonyl compounds, have been refined to produce a wide array of substituted benzothiazoles. ijper.orgmdpi.com

These synthetic pathways allow for the introduction of various functional groups at different positions on the benzothiazole core, creating a library of unique building blocks. For instance, the development of synthetic routes to prepare 4- and 5-hydroxy benzo[d]thiazoles on a large scale provides a central core that can be further derivatized. acs.org This strategy enables a rapid exploration of the chemical space around the benzothiazole scaffold, facilitating the synthesis of novel compounds for various applications. acs.org The ability to selectively modify the molecule at its different positions makes it a valuable starting point for creating structurally diverse and functionally complex chemical entities. acs.org

Applications in Material Science and Functional Materials

The inherent photophysical properties and structural rigidity of the benzothiazole ring system have made its derivatives prominent candidates for use in material science. rsc.org These compounds are integral to the development of a range of functional materials, from light-emitting devices to sophisticated chemical sensors. mdpi.comresearchgate.net

Benzothiazole derivatives are recognized for their strong luminescence in both solution and solid states, a property that is crucial for their use in Organic Light-Emitting Diodes (OLEDs). research-nexus.netresearchgate.net Theoretical and experimental studies have demonstrated that these compounds can be engineered to emit light across the visible spectrum, including blue, bluish-white, and red. research-nexus.netresearchgate.net

The performance of these materials is closely linked to their molecular structure. For example, combining benzothiazole with moieties like triphenylamine (B166846) can create non-planar configurations that are beneficial for optoelectronic applications. research-nexus.net Researchers have synthesized specific benzothiazole-based materials for use as emitters in OLEDs. researchgate.net Devices fabricated with these materials have shown high performance, achieving significant brightness and external quantum efficiencies, positioning them as promising candidates for next-generation displays and lighting. research-nexus.netresearchgate.net Furthermore, by mixing different luminescent benzothiazole derivatives in a polymer matrix, it is possible to achieve saturated white-light emission, highlighting their potential for creating simple and color-stable white organic light-emitting sources. semanticscholar.org

Table 1: Performance of an OLED Device Using a Benzothiazole Derivative Emitter

| Parameter | Value | Conditions |

|---|---|---|

| Maximum Brightness | 3760 cd/m² | at 14.4 V |

| Current Efficiency | 3.01 cd/A | at 20 mA/cm² |

| External Quantum Efficiency | 2.37% | at 20 mA/cm² |

| CIE Coordinates | (0.16, 0.16) | N/A |

This table summarizes the performance metrics of an electroluminescent device using N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) as the blue fluorescent emitter. researchgate.net

The ability of benzothiazole derivatives to interact with various analytes, often resulting in a detectable change in their optical properties, makes them excellent candidates for chemical sensors. mdpi.com They have been successfully developed into highly selective and sensitive fluorescent chemosensors for a variety of ions. nih.govacs.orgmdpi.com

These sensors often operate on a "turn-on" or "turn-off" mechanism, where the presence of a specific ion causes a significant enhancement or quenching of fluorescence. researchgate.netnih.gov For example, benzothiazole-based sensors have been designed for the ratiometric and colorimetric detection of biologically important metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. acs.orgnih.gov These sensors can exhibit distinct color changes visible to the naked eye upon ion binding. acs.orgnih.gov The technology has also been applied to detect hazardous anions like cyanide (CN⁻) in environmental water samples and for bioimaging in living cells, demonstrating the real-world applicability of these materials. nih.govnih.gov

Table 2: Detection Limits of Benzothiazole-Based Fluorescent Sensors

| Sensor | Analyte | Detection Limit (LOD) |

|---|---|---|

| BID | CN⁻ | 5.97 nM |

| Sensor 1 | Fe³⁺ | 8.43 µM |

| Sensor 2 | Fe³⁺ | 5.86 µM |

| BS1 | ONOO⁻ | 12.8 nM |

| BS2 | ONOO⁻ | 25.2 nM |

This table shows the limit of detection (LOD) for various analytes using different benzothiazole-based fluorescent chemosensors, highlighting their high sensitivity. nih.govresearchgate.netnih.gov

In coordination chemistry, benzothiazole derivatives are highly valued as ligands due to the presence of nitrogen and sulfur atoms, which can effectively bind to metal ions. biointerfaceresearch.commdpi.com This has led to the synthesis of a wide array of metal complexes with diverse geometries and properties. researchgate.netpnrjournal.com The benzothiazole scaffold can be incorporated into larger, more complex ligand structures, such as Schiff bases, to create chelating agents that form stable complexes with transition metals like Co(III), Ru(III), Cd(II), Cu(II), and Ni(II). biointerfaceresearch.comresearchgate.nettandfonline.com

The resulting metal complexes often exhibit unique electronic and photophysical properties that differ from the free ligand. nih.gov For example, the coordination of a metal ion can enhance cytotoxic properties or tune the complex for specific applications like photodynamic therapy. acs.org The study of these complexes provides fundamental insights into metal-ligand interactions and has practical implications, as these materials can be used in catalysis, material science, and bioinorganic chemistry. wisdomlib.orgresearchgate.net The versatility of benzothiazole derivatives in ligand design allows for the fine-tuning of the structural and electronic properties of metal complexes for targeted applications. nih.govresearchgate.net

Utility in Agrochemical Development (e.g., Herbicides, Plant Protectors, Fungicides)

The benzothiazole ring is an important structural motif in the field of agrochemicals. rsc.orgpcbiochemres.comresearchgate.net Derivatives of benzothiazole have been developed into commercial products with a broad spectrum of activity against various agricultural pests, including weeds, fungi, and bacteria. mdpi.comnih.govresearchgate.net

Several commercial herbicides are based on the benzothiazole structure. These include compounds like Benzthiazuron and Methabenzthiazuron. agropages.com In the area of fungicides, benzothiazole derivatives such as Bentaluron and Benthiavalicarb have proven effective. agropages.com The mechanism of action for these compounds varies, but they often target specific biological pathways in the pest organism. researchgate.net For example, some benzothiazole-based herbicides act by inhibiting key enzymes involved in plant fatty acid synthesis. researchgate.net The stable and easily modifiable nature of the benzothiazole scaffold continues to make it an attractive starting point for the discovery of new and effective plant protection agents. mdpi.comnih.gov

Table 3: Examples of Commercial Agrochemicals Containing a Benzothiazole Moiety

| Compound Name | Type | Target |

|---|---|---|

| Fenoxaprop-p-ethyl | Herbicide | Grasses |

| Benthiavalicarb-isopropyl | Fungicide | Phytophthora |

| Benzthiazuron | Herbicide | Broad-leaved weeds |

| Methabenzthiazuron | Herbicide | Broad-leaved weeds |

| Probenazole | Fungicide / Plant Activator | Rice blast |

This table lists several commercially available agrochemicals that are derivatives of benzothiazole, highlighting their application in crop protection. mdpi.comresearchgate.netagropages.comagropages.com

Catalytic Applications in Organic Synthesis

While the synthesis of benzothiazoles often requires a catalyst, the derivatives themselves are finding applications in the field of catalysis, primarily as ligands in metal complexes. wisdomlib.orgfrontiersin.org The benzothiazole ligand can modulate the electronic and steric properties of a metal center, thereby enhancing its catalytic activity and selectivity for specific chemical transformations. wisdomlib.org

For example, ruthenium(II) arene complexes bearing benzothiazole-containing ancillary ligands have been synthesized and studied for their cytotoxic and photoactivated properties, which are linked to their reactivity and potential catalytic behavior. acs.org Research has also pointed to benzothiazole-derived ligands being used to create metal complexes that are efficient and versatile catalysts for reactions such as the hydration of organonitriles. frontiersin.org Although a less developed area compared to its other applications, the use of benzothiazole derivatives in designing specialized catalytic systems represents a growing field of interest. wisdomlib.org

Role in Dye and Pigment Production

The synthesis of benzothiazole-based dyes often involves the diazotization of a 2-aminobenzothiazole (B30445) precursor, which is then coupled with a variety of aromatic compounds to form an azo linkage (-N=N-). This azo group acts as a chromophore, the part of the molecule responsible for its color. The specific shade and properties of the dye can be fine-tuned by introducing different substituents on both the benzothiazole ring and the coupling component.

Benzothiazole azo dyes are particularly noted for their application in dyeing synthetic fibers like polyester (B1180765). emerald.com These dyes often exhibit good light and wash fastness, making them suitable for textiles that require durable coloring. emerald.com The general synthesis route for these dyes allows for a wide range of colors, typically in the orange to red spectrum, by modifying the chemical structures of the reactants. ontosight.ai

In addition to traditional textile dyes, benzothiazole derivatives are integral to the development of fluorescent dyes and pigments. nih.gov These molecules can absorb light at a specific wavelength and re-emit it at a longer wavelength, a property valuable in applications ranging from biological imaging to optical brighteners. nih.govnih.gov The extended π-conjugated system of many benzothiazole-containing molecules is key to their fluorescent properties.

The following tables provide an overview of representative benzothiazole derivatives used in the synthesis of dyes and pigments, illustrating the versatility of this chemical class.

Table 1: Examples of Benzothiazole Derivatives in Azo Dye Synthesis

| Diazo Component (Benzothiazole Derivative) | Coupling Component | Resulting Dye Color/Application |

|---|---|---|

| 2-Aminobenzothiazole | Phenol derivatives | Varies (e.g., yellow, orange, red) for textile dyeing |

| Substituted 2-Aminobenzothiazoles | N,N-dialkylanilines | Deep colors (e.g., red, blue) for synthetic fibers |

Table 2: Research Findings on Benzothiazole-Based Dyes

| Research Focus | Key Findings |

|---|---|

| Synthesis of benzothiazole-azo disperse dyes | Developed dyes with high resistance to alkaline treatments and peroxide bleaching, suitable for efficient dyeing of polyester and polyester/cotton blends. emerald.com |

| Application of heterocyclic dyes on leather | Synthesized and applied benzothiazole-derived dyes to chrome and vegetable-tanned leather, demonstrating the versatility of these dyes beyond textiles. atbuftejoste.com.ng |

Future Perspectives and Emerging Research Directions for 7 Chloro N Methyl 1,3 Benzothiazol 2 Amine and Benzothiazole Chemistry

Design and Synthesis of Advanced Benzothiazole (B30560) Scaffolds with Enhanced Specificity

The future of benzothiazole chemistry lies in the creation of novel molecular architectures with improved target specificity and therapeutic efficacy. Researchers are moving beyond simple substitutions to develop more complex and multifunctional benzothiazole derivatives. jchemrev.commdpi.com A key strategy involves the design of hybrid molecules that combine the benzothiazole core with other pharmacologically active moieties to create synergistic effects. jchemrev.com

Advanced synthetic strategies are being employed to achieve these complex structures. These include multicomponent reactions, which allow for the construction of complex molecules in a single step, and the use of sophisticated catalytic systems to control regioselectivity and stereoselectivity. nih.gov The goal is to create a new generation of benzothiazole-based compounds that are not only potent but also highly selective for their biological targets, thereby reducing off-target effects and improving safety profiles. jchemrev.commdpi.com

Table 1: Examples of Advanced Benzothiazole Scaffolds and their Potential Applications

| Scaffold Type | Design Strategy | Potential Application |

|---|---|---|

| Benzothiazole-Triazole Conjugates | Molecular Hybridization | Enhanced Antimicrobial and Antifungal Activity jchemrev.com |

| Benzothiazole-Thiourea Derivatives | Functional Group Modification | Antitubercular and Antibacterial Agents jchemrev.com |

Development of Novel Synthetic Methodologies for Sustainable Production

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. eurekaselect.com For benzothiazole synthesis, this translates to a shift away from traditional methods that often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. eurekaselect.commdpi.com Green chemistry principles are being integrated into the synthesis of benzothiazoles, with a focus on the use of renewable starting materials, eco-friendly solvents like water, and energy-efficient reaction conditions. mdpi.comresearchgate.net

Novel catalytic systems are at the forefront of this green revolution. This includes the use of biocatalysts, such as enzymes, and heterogeneous catalysts that can be easily recovered and reused. mdpi.commdpi.com Microwave-assisted synthesis is another promising approach that can significantly reduce reaction times and energy consumption. researchgate.net These sustainable methodologies are not only beneficial for the environment but also offer economic advantages by reducing waste and energy costs. eurekaselect.com

Table 2: Comparison of Traditional vs. Green Synthetic Methodologies for Benzothiazoles

| Parameter | Traditional Methods | Green Methodologies |

|---|---|---|

| Solvents | Often toxic organic solvents (e.g., toluene) mdpi.com | Water, ionic liquids, solvent-free conditions eurekaselect.commdpi.com |

| Catalysts | Homogeneous catalysts, often metal-based mdpi.com | Biocatalysts, reusable heterogeneous catalysts mdpi.commdpi.com |

| Energy | High temperatures, prolonged reaction times eurekaselect.com | Microwave irradiation, room temperature reactions researchgate.netresearchgate.net |

| Waste | Significant generation of byproducts eurekaselect.com | High atom economy, minimal waste mdpi.com |

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. researchgate.net For benzothiazole-based drug design, computational tools are being used to predict the biological activity of novel compounds, identify potential drug targets, and optimize pharmacokinetic properties. nih.govnih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are accelerating the identification of promising lead compounds. researchgate.netnih.gov

These in silico predictions are then validated through experimental studies, creating a feedback loop that refines the computational models and guides the design of more effective drugs. researchgate.net This integrated approach allows for a more rational and efficient drug discovery process, reducing the time and cost associated with traditional trial-and-error methods. nih.govmdpi.com The application of these methods to 7-chloro-N-methyl-1,3-benzothiazol-2-amine could help to elucidate its potential biological activities and guide the synthesis of more potent analogs.

Table 3: Key Computational and Experimental Techniques in Benzothiazole Drug Design

| Technique | Application in Drug Design |

|---|---|

| Molecular Docking | Predicts the binding affinity and orientation of a ligand to a target protein. nih.govmdpi.com |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of a ligand-protein complex over time. researchgate.net |

| QSAR | Relates the chemical structure of a compound to its biological activity. researchgate.net |

| High-Throughput Screening | Rapidly tests a large number of compounds for biological activity. researchgate.net |

| X-ray Crystallography | Determines the three-dimensional structure of a protein-ligand complex. researchgate.net |

Expanding the Scope of Non-Medicinal and Industrial Applications

While the medicinal applications of benzothiazoles are well-established, their utility extends to various industrial sectors. rsc.org Benzothiazole derivatives are used as vulcanization accelerators in the rubber industry, as antioxidants, and in the synthesis of dyes. rsc.orgijbpas.com There is growing interest in exploring new non-medicinal applications for this versatile scaffold.

Emerging areas of research include the development of benzothiazole-based materials for organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. rsc.org Their unique photophysical properties also make them promising candidates for use as fluorescent probes and sensors. researchgate.net The specific properties of this compound, such as its electronic and photophysical characteristics, could be investigated to determine its suitability for these advanced material applications.

Addressing Emerging Challenges in Chemical Synthesis and Biological Evaluation

Despite the significant progress in benzothiazole chemistry, several challenges remain. In terms of chemical synthesis, the development of methods for the selective functionalization of the benzothiazole core is an ongoing area of research. nih.gov Achieving high yields and purity in a sustainable and cost-effective manner is also a key consideration. eurekaselect.comjsynthchem.com

In the realm of biological evaluation, a major challenge is the increasing prevalence of drug-resistant pathogens and cancer cells. jddtonline.info This necessitates the development of novel benzothiazole derivatives with new mechanisms of action that can overcome these resistance mechanisms. mdpi.com Furthermore, a deeper understanding of the structure-activity relationships of benzothiazole derivatives is needed to guide the design of more effective and less toxic compounds. jchemrev.comnih.gov Addressing these challenges will be crucial for the continued success of benzothiazole-based research and development.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 7-chloro-N-methyl-1,3-benzothiazol-2-amine, and what critical parameters influence reaction yield and purity?

- Methodology :

- Route 1 : React substituted aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (<10°C). Purify via recrystallization from ethanol or spirit .

- Route 2 : Condense intermediates (e.g., phenacyl bromides) with sodium acetate in ethanol under reflux for 7 hours, followed by stabilization and recrystallization .

- Key Parameters : Temperature control during bromine addition, reaction time (6–8 hours), solvent choice (ethanol for reflux), and neutralization pH (e.g., dilute NaOH for precipitation).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Techniques :

- IR Spectroscopy : Identifies C=N (~1621 cm⁻¹), C-Cl (~693 cm⁻¹), and N-H (~3550 cm⁻¹) stretches .

- ¹H NMR : Aromatic protons (6.46–8.2 ppm), NH groups (4.10–4.21 ppm) .

- Mass Spectrometry (FABMS) : Molecular ion peaks (e.g., m/z 466 for derivatives) confirm molecular weight .

- X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H⋯O interactions) and molecular packing .

Q. What are the established protocols for evaluating the biological activity of this compound in pharmacological studies?

- Methods :

- In vitro assays : Test antimicrobial activity via broth dilution (MIC determination) or enzyme inhibition (e.g., α-glucosidase for antidiabetic studies) .

- Docking studies : Use software like AutoDock to predict interactions with biological targets (e.g., bacterial enzymes) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental data (e.g., crystallographic vs. computational models) in structural analysis?

- Strategies :

- Use SHELXL for refinement, adjusting parameters like Rogers’s η or Flack’s x to resolve enantiomorph-polarity ambiguities .

- Validate computational models (DFT) against experimental crystallographic data (e.g., bond lengths, angles) .

Q. What strategies optimize regioselectivity and reaction efficiency in synthesizing halogenated benzothiazole derivatives?

- Approaches :

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution at the 7-chloro position .

- Catalyst screening : Test bases like triethylamine to improve cyclization efficiency in benzothiazole ring formation .

Q. How can computational chemistry methods predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.